molecular formula C9H12S2 B8000559 2-(n-Propylthio)thiophenol

2-(n-Propylthio)thiophenol

Cat. No.: B8000559
M. Wt: 184.3 g/mol
InChI Key: XWVXQPSFMCSLBL-UHFFFAOYSA-N
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Description

2-(n-Propylthio)thiophenol is a thiophene derivative characterized by the presence of a propylthio group attached to the thiophenol ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(n-Propylthio)thiophenol, often involves multicomponent reactions and condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Comparison with Similar Compounds

Uniqueness: 2-(n-Propylthio)thiophenol is unique due to the presence of the propylthio group, which can impart distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness can be leveraged in various applications, from material science to medicinal chemistry .

Properties

IUPAC Name

2-propylsulfanylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVXQPSFMCSLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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